Benzyl tert-butyl (2-oxopropane-1,3-diyl)dicarbamate
CAS No.: 877317-26-5
Cat. No.: VC8166193
Molecular Formula: C16H22N2O5
Molecular Weight: 322.36 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 877317-26-5 |
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Molecular Formula | C16H22N2O5 |
Molecular Weight | 322.36 g/mol |
IUPAC Name | benzyl N-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopropyl]carbamate |
Standard InChI | InChI=1S/C16H22N2O5/c1-16(2,3)23-15(21)18-10-13(19)9-17-14(20)22-11-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,17,20)(H,18,21) |
Standard InChI Key | QCOPAKPZXWRKIO-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NCC(=O)CNC(=O)OCC1=CC=CC=C1 |
Canonical SMILES | CC(C)(C)OC(=O)NCC(=O)CNC(=O)OCC1=CC=CC=C1 |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s IUPAC name, benzyl N-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopropyl]carbamate, reflects its intricate architecture. The central 2-oxopropane moiety (CH₂–CO–CH₂) is flanked by two carbamate groups: one protected by a tert-butyloxycarbonyl (Boc) group and the other by a benzyloxycarbonyl (Cbz) group . This dual protection strategy enhances stability during multi-step synthetic processes.
Key Structural Features:
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Backbone: 2-Oxopropane (ketone-containing tri-carbon chain).
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Protecting Groups: Boc (tert-butyl) and Cbz (benzyl) for amine protection.
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Molecular Geometry: Linear arrangement with steric hindrance from bulky tert-butyl and benzyl groups.
Physicochemical Data:
Property | Value |
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Molecular Formula | C₁₆H₂₂N₂O₅ |
Molecular Weight | 322.36 g/mol |
SMILES Notation | CC(C)(C)OC(=O)NCC(=O)CNC(=O)OCC₁=CC=CC=C₁ |
Purity (Commercial) | ≥95% |
Storage Conditions | 2–8°C |
The Boc and Cbz groups render the compound lipophilic, with limited aqueous solubility but excellent solubility in organic solvents like dichloromethane and acetonitrile .
Synthesis and Preparation
Benzyl tert-butyl (2-oxopropane-1,3-diyl)dicarbamate is synthesized via carbamate coupling reactions, leveraging di-tert-butyl dicarbonate (Boc₂O) as a key reagent. The general protocol involves:
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Amine Protection:
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A primary amine (e.g., 1,3-diamino-2-propanol) undergoes sequential protection with Boc and Cbz groups.
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Boc₂O reacts with the amine in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) under basic conditions (e.g., triethylamine) .
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The reaction proceeds via nucleophilic attack, forming stable carbamate linkages.
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Oxidation:
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Purification:
Critical Reaction Parameters:
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Temperature: 0–25°C to prevent Boc group decomposition.
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Solvent Choice: Polar aprotic solvents (e.g., DCM) enhance reaction efficiency.
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Stoichiometry: Excess Boc₂O (1.5–2.0 equiv) ensures complete amine protection .
Applications in Medicinal Chemistry
Enzyme Inhibition
Carbamates are renowned for their enzyme inhibitory properties. The Boc and Cbz groups in this compound enable selective interaction with protease active sites, disrupting substrate binding. For instance, studies highlight its role in inhibiting serine proteases involved in inflammatory pathways .
Peptide Synthesis
The compound serves as a bifunctional building block in solid-phase peptide synthesis (SPPS):
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Orthogonal Protection: Boc and Cbz groups allow sequential deprotection (Boc via trifluoroacetic acid; Cbz via hydrogenolysis) .
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Backbone Modification: The ketone moiety enables conjugation with hydrazide or hydroxylamine functionalized peptides, facilitating structural diversification .
Drug Intermediate
As a precursor to cytotoxic agents, it has been utilized in synthesizing jaspine B analogs, which exhibit anticancer activity against human carcinoma cell lines .
Characterization Techniques
Nuclear Magnetic Resonance (NMR)
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¹H NMR:
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¹³C NMR:
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Carbamate carbonyls: δ 155–160 ppm.
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Ketone carbonyl: δ 208–210 ppm.
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Mass Spectrometry (MS)
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HRMS: Confirms exact mass (322.36 g/mol) and isotopic distribution.
Infrared Spectroscopy (IR)
Comparative Analysis with Related Compounds
The target compound’s dual protection and ketone functionality enable unique reactivity in multi-step syntheses, distinguishing it from simpler carbamates.
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